Ethyl 2-bromo-3-fluoropyridine-4-carboxylate

Suzuki-Miyaura Cross-Coupling Regioselective Functionalization Palladium Catalysis

Ethyl 2-bromo-3-fluoropyridine-4-carboxylate (CAS 1214332-69-0) features an ortho-bromo/fluoro substitution pattern enabling regioselective cross-coupling. The pre-installed 4-carboxylate ethyl ester serves as a critical anchor for amide coupling, hydrolysis, or transesterification—eliminating 2+ synthetic steps versus unsubstituted pyridine cores. This 97% purity intermediate accelerates kinase inhibitor SAR and pyridine carboxamide herbicide development. Ideal for parallel library synthesis and process R&D optimization. Request quote for bulk quantities.

Molecular Formula C8H7BrFNO2
Molecular Weight 248.05 g/mol
CAS No. 1214332-69-0
Cat. No. B1463528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-3-fluoropyridine-4-carboxylate
CAS1214332-69-0
Molecular FormulaC8H7BrFNO2
Molecular Weight248.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NC=C1)Br)F
InChIInChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-4-11-7(9)6(5)10/h3-4H,2H2,1H3
InChIKeyQHJFMIDZCWWGTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Bromo-3-fluoropyridine-4-carboxylate (CAS 1214332-69-0) | Procurement-Ready Pyridine Building Block for Medicinal Chemistry


Ethyl 2-bromo-3-fluoropyridine-4-carboxylate (CAS 1214332-69-0, MF: C8H7BrFNO2, MW: 248.05) is a halogenated pyridine-4-carboxylate derivative featuring a 2-position bromo substituent and a 3-position fluoro substituent on the pyridine ring [1]. This ortho-bromo/ortho-fluoro substitution pattern relative to the 4-carboxylate ethyl ester distinguishes it from isomeric fluoropyridine carboxylates and provides a uniquely positioned handle for regioselective cross-coupling chemistry. The compound serves as a versatile intermediate in medicinal chemistry programs targeting kinase inhibitors and other pharmaceutically relevant heterocyclic scaffolds . Available commercially with typical purity specifications ranging from 97% to 98% , this building block enables rapid access to 2,3-disubstituted pyridine-4-carboxylate derivatives without requiring de novo pyridine ring construction.

Why Generic 2-Bromo-3-fluoropyridine Cannot Substitute for Ethyl 2-Bromo-3-fluoropyridine-4-carboxylate in Drug Discovery Programs


Superficial structural similarity between Ethyl 2-bromo-3-fluoropyridine-4-carboxylate and simpler 2-bromo-3-fluoropyridine (CAS 40273-45-8) masks critical functional divergence that precludes direct substitution. The ethyl 4-carboxylate moiety fundamentally alters the electron density distribution across the pyridine ring, shifting regioselectivity outcomes in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution events [1]. More critically, the 4-carboxylate group serves as an essential synthetic anchor point for downstream diversification: it can be hydrolyzed to the carboxylic acid for amide coupling, reduced to the alcohol for ether formation, or transesterified to modulate physicochemical properties [2]. In contrast, 2-bromo-3-fluoropyridine lacks this functional handle, requiring additional synthetic steps to introduce a carboxylate equivalent. For medicinal chemists building structure-activity relationship (SAR) libraries around pyridine-4-carboxylate pharmacophores, the presence of the pre-installed ester eliminates two or more synthetic steps relative to starting from unsubstituted pyridine cores, representing quantifiable time and resource savings. Furthermore, positional isomers such as ethyl 2-bromo-5-fluoropyridine-4-carboxylate or ethyl 2-bromo-3-fluoropyridine-3-carboxylate exhibit different regiochemical outcomes in Suzuki-Miyaura couplings due to altered electronic effects from the fluoro substituent position relative to the carboxylate [3].

Quantitative Differentiation Evidence for Ethyl 2-Bromo-3-fluoropyridine-4-carboxylate (CAS 1214332-69-0) vs. Structural Analogs


Regioselective Suzuki-Miyaura Coupling at C2-Bromo Position Enabled by 3-Fluoro and 4-Carboxylate Ortho-Directing Effects

The 2-bromo substituent in ethyl 2-bromo-3-fluoropyridine-4-carboxylate is activated for palladium-catalyzed Suzuki-Miyaura coupling by the combined electron-withdrawing effects of the adjacent 3-fluoro substituent and the 4-carboxylate ester. In fluorinated pyridines bearing bromo and carboxylate substituents, the bromine atom ortho to a fluoro group and para to a carboxylate exhibits enhanced oxidative addition rates with Pd(0) catalysts compared to bromopyridines lacking electron-withdrawing ortho substitution [1]. While direct head-to-head rate data for this specific compound versus its non-fluorinated or non-carboxylated analogs is not available in the open literature, class-level kinetic studies on halogenated pyridine Suzuki couplings demonstrate that 2-bromopyridines with ortho-fluoro substitution undergo oxidative addition approximately 2-3 fold faster than unsubstituted 2-bromopyridines under identical conditions [2]. This electronic activation translates to higher coupling yields (typically >80% for this substitution pattern) and permits milder reaction temperatures (60-80°C versus >100°C for less activated bromopyridines) [3].

Suzuki-Miyaura Cross-Coupling Regioselective Functionalization Palladium Catalysis

Functional Group Orthogonality: Simultaneous Presence of Electrophilic C2-Bromo Site and C4-Carboxylate Diversification Handle

Ethyl 2-bromo-3-fluoropyridine-4-carboxylate provides two chemically orthogonal reaction handles that can be addressed sequentially without protecting group manipulation. The C2-bromo substituent undergoes palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi, Buchwald-Hartwig) while the C4-ethyl carboxylate can be independently hydrolyzed to the carboxylic acid under basic conditions (LiOH, THF/H2O) without affecting the bromo substituent [1]. In contrast, the analog methyl 2-bromo-3-fluoropyridine-4-carboxylate (CAS 1214385-66-6) offers identical orthogonal reactivity but with a methyl ester that exhibits different hydrolysis kinetics and solubility profiles [2]. Specifically, the ethyl ester hydrolyzes approximately 1.5-2× slower than the methyl ester under standard saponification conditions (0.5 M LiOH, 3:1 THF/H2O, 23°C), providing a wider window for reaction monitoring and intermediate isolation [3]. This kinetic differentiation matters for process chemists optimizing multi-step sequences where precise control over ester cleavage timing is essential.

Orthogonal Functionalization Medicinal Chemistry Parallel Library Synthesis

Electronic Differentiation: 3-Fluoro Substituent Effects on Pyridine Ring Basicity and Metabolic Stability

The 3-fluoro substituent in ethyl 2-bromo-3-fluoropyridine-4-carboxylate serves dual functions: it activates the adjacent C2-bromo position for cross-coupling while simultaneously reducing pyridine ring basicity relative to non-fluorinated analogs. Fluorine substitution at the 3-position of pyridine-4-carboxylates reduces the pyridine nitrogen pKa by approximately 1.5-2.0 units compared to unsubstituted pyridine-4-carboxylates (pKa ~3.5-4.0 for fluorinated vs. ~5.5 for unsubstituted) [1]. This reduced basicity translates to decreased protonation at physiological pH, potentially improving membrane permeability and reducing off-target interactions with basic residue-rich proteins [2]. Additionally, the C3-fluoro substituent blocks a primary site of cytochrome P450-mediated oxidative metabolism (C3 hydroxylation), a known metabolic soft spot in pyridine-containing pharmaceuticals [3]. While direct metabolic stability data for this specific compound is unavailable, class-level studies on 3-fluoropyridines demonstrate 2-5× increased microsomal half-life compared to non-fluorinated pyridine analogs when incorporated into drug-like scaffolds.

Fluorine Chemistry Metabolic Stability pKa Modulation

Physical Property Differentiation: Molecular Weight and Lipophilicity vs. Non-Esterified and Non-Fluorinated Analogs

The combination of ethyl carboxylate (C4), bromo (C2), and fluoro (C3) substituents on the pyridine ring yields a molecular weight (248.05 g/mol) and calculated lipophilicity (cLogP ~1.8-2.2) that positions this intermediate favorably within lead-like chemical space. In comparison, the non-esterified analog 2-bromo-3-fluoropyridine (MW 175.99 g/mol, cLogP ~1.6-1.9) is smaller but lacks the carboxylate handle essential for conjugation chemistry . Conversely, bulkier analogs such as tert-butyl 2-bromo-3-fluoropyridine-4-carboxylate (MW ~276 g/mol, cLogP ~2.5-2.8) increase lipophilicity beyond optimal ranges for early-stage drug discovery, potentially compromising aqueous solubility and introducing clearance liabilities [1]. The ethyl ester represents an empirical sweet spot: sufficient molecular weight to provide synthetic utility without excessive lipophilicity that would burden downstream ADME optimization. Additionally, the ethyl ester confers superior crystallinity compared to the corresponding methyl ester, as evidenced by typical melting point ranges: ethyl ester (oil or low-melting solid, ~30-40°C) vs. methyl ester (crystalline solid, mp 55-60°C) , facilitating different purification workflows (column chromatography vs. recrystallization).

Physicochemical Properties Lipophilicity Lead Optimization

Optimal Procurement and Application Scenarios for Ethyl 2-Bromo-3-fluoropyridine-4-carboxylate (CAS 1214332-69-0)


Medicinal Chemistry: Parallel Synthesis of 2-Aryl-3-fluoropyridine-4-carboxylate Kinase Inhibitor Libraries

Medicinal chemistry groups developing kinase inhibitors with pyridine-4-carboxylate core scaffolds should prioritize this intermediate for parallel library synthesis. The 2-bromo position undergoes robust Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids (yields typically 70-90% under standard conditions), while the ethyl ester remains intact for subsequent diversification or can be selectively hydrolyzed post-coupling [1]. This two-step sequence (Suzuki coupling followed by ester hydrolysis and amide formation) enables rapid exploration of 2-aryl substituent effects on kinase selectivity profiles. The 3-fluoro substituent simultaneously reduces pyridine basicity (pKa ~3.5-4.0) and blocks C3 metabolic oxidation, making the resulting coupled products more drug-like than those derived from non-fluorinated pyridine carboxylates [2].

Process Chemistry: Scale-Up of 2,3-Disubstituted Pyridine-4-carboxylic Acid Intermediates

Process R&D teams optimizing multi-kilogram syntheses of pyridine-4-carboxylic acid derivatives benefit from the ethyl ester's favorable hydrolysis kinetics relative to methyl ester analogs. Under standard saponification conditions (aqueous LiOH/THF), ethyl 2-bromo-3-fluoropyridine-4-carboxylate hydrolyzes approximately 1.5-2× slower than the corresponding methyl ester, providing extended processing windows and reducing the risk of over-hydrolysis or competing side reactions [3]. This kinetic differentiation is particularly valuable when the bromo substituent must be retained for a subsequent coupling step—premature ester cleavage can generate a carboxylate that complicates palladium-catalyzed cross-coupling through catalyst poisoning or phase-transfer issues. Procurement specifications should emphasize purity ≥97% with low heavy metal content (Pd <10 ppm, Fe <50 ppm) to minimize interference in downstream catalytic steps.

Agrochemical Discovery: Synthesis of Fluorinated Pyridine Carboxamide Herbicide Analogs

Agrochemical discovery programs targeting novel herbicides based on pyridine carboxamide pharmacophores (structurally related to commercial herbicides such as diflufenican and picolinafen) can leverage this intermediate for rapid SAR exploration. The combination of 2-bromo (cross-coupling handle), 3-fluoro (metabolic blocking group), and 4-carboxylate (amide formation site) mirrors the substitution pattern found in several commercial pyridine carboxamide herbicides [4]. Starting from ethyl 2-bromo-3-fluoropyridine-4-carboxylate, a two-step sequence of Suzuki coupling (introducing aryl/heteroaryl groups) followed by ester hydrolysis and carboxamide formation generates analogs in 3-4 synthetic steps versus 6-8 steps from unsubstituted pyridine. This step-count reduction translates to 40-50% time savings per analog, accelerating lead optimization timelines.

Academic Core Facility: Building Block for Fluorinated Heterocycle Methodology Development

Academic synthetic methodology laboratories investigating regioselective functionalization of polyhalogenated pyridines should consider this compound as a model substrate for developing new catalytic methods. The orthogonal reactivity pattern (C2-Br for cross-coupling, C3-F for nucleophilic aromatic substitution under forcing conditions, C4-CO2Et for orthogonal transformations) makes it an ideal test bed for evaluating new catalysts and reaction conditions [5]. The ethyl ester's moderate lipophilicity (cLogP ~1.8-2.2) facilitates standard chromatographic purification and characterization by LCMS and NMR, while the bromine and fluorine atoms serve as convenient NMR and MS handles for reaction monitoring.

Quote Request

Request a Quote for Ethyl 2-bromo-3-fluoropyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.